N-(2-(methylthio)phenyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-17-11-5-3-2-4-9(11)15-12(16)10-8-13-6-7-14-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLRKHIYOIIEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-(2-(methylthio)phenyl)pyrazine-2-carboxamide and Analogues
The foundational strategies for synthesizing the target compound and its analogues primarily involve the formation of the amide linkage between a pyrazine-2-carboxylic acid derivative and an aniline derivative. Concurrently, functionalization of the pyrazine (B50134) ring, either before or after amide coupling, provides a powerful tool for creating diverse analogues.
The most direct and widely employed method for synthesizing N-aryl pyrazine-2-carboxamides is the amidation reaction between a pyrazine-2-carboxylic acid and an aniline. This transformation is typically not spontaneous and requires activation of the carboxylic acid.
A common and traditional approach involves converting the pyrazine-2-carboxylic acid into a more reactive acyl chloride. This is often achieved by treating the acid with thionyl chloride (SOCl₂), usually in an inert solvent like toluene. The resulting pyrazine-2-carbonyl chloride is then reacted with the desired aniline, such as 2-(methylthio)aniline, in the presence of a base like pyridine to neutralize the HCl byproduct, affording the final amide. nih.govmdpi.com This two-step, one-pot procedure is effective for producing a wide range of substituted N-phenylpyrazine-2-carboxamides. nih.govmdpi.com
Alternatively, modern coupling agents can be used to facilitate the direct amidation of the carboxylic acid without isolating the acyl chloride intermediate. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. Propylphosphonic anhydride (T3P) is one such reagent that has been successfully used for the synthesis of pyrazine-2-carboxylic acid derivatives. The reaction proceeds by mixing the pyrazine-2-carboxylic acid, the aniline, and T3P in a suitable solvent, often with a base like diisopropylethylamine (DIPEA).
The following table summarizes typical reaction conditions for these established amidation strategies.
Table 1: Comparison of Common Amidation Strategies for Pyrazine-2-Carboxamide Synthesis| Method | Activating Agent | Typical Base | Solvent | Key Features |
|---|---|---|---|---|
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Pyridine | Toluene / Acetone | Robust, traditional method; may require heating. nih.govmdpi.com |
| Peptide Coupling | T3P, DCC, EDCI etc. | DIPEA, DMAP | DMF, DCM | Milder conditions, high efficiency, avoids harsh reagents. |
Diversification of the pyrazine core is a key strategy for modulating the properties of the final compound. This can be achieved by using pre-functionalized starting materials or by modifying the pyrazine ring after the amide has been formed.
Many synthetic routes utilize pyrazine-2-carboxylic acids that already bear substituents. For instance, 5-tert-butylpyrazine-2-carboxylic acid and 6-chloropyrazine-2-carboxylic acid are common starting materials that lead to analogues with modified electronic and steric properties. nih.govmdpi.com The presence of a halogen, such as chlorine, on the pyrazine ring is particularly useful as it provides a handle for further diversification through cross-coupling reactions.
A more advanced technique for modifying the heterocycle is direct C-H functionalization. This modern approach allows for the introduction of new substituents onto the pyrazine ring without the need for pre-existing functional groups like halogens. Iron-catalyzed C-H functionalization, for example, has been used to couple organoboron reagents with electron-deficient heterocycles like pyrazine, enabling the introduction of aryl or alkyl groups. This method offers a streamlined path to highly functionalized pyrazine compounds.
Advanced Catalytic Approaches in Pyrazine Carboxamide Synthesis
While traditional coupling agents are effective, research has increasingly focused on developing catalytic methods for amide bond formation that offer greater efficiency and sustainability. mdpi.comresearchgate.netrsc.orgcore.ac.uk Boron-based catalysts, such as arylboronic acids, have emerged as a class of mild Lewis acid catalysts that can promote the direct amidation of carboxylic acids and amines. mdpi.com These reactions are typically driven by the removal of water, often using molecular sieves, to shift the equilibrium towards the amide product. mdpi.com
Transition metal catalysis also offers powerful alternatives for constructing amide bonds. rsc.org Palladium-catalyzed cross-coupling of aryl esters with anilines, for instance, represents a distinct approach to forming N-aryl amides. mdpi.com In recent years, photoredox catalysis has provided novel, light-driven pathways for organic synthesis. uni-rostock.demdpi.cominsuf.orgyoutube.com Organocatalysts like dicyanopyrazine (DPZ) can absorb visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under exceptionally mild conditions. mdpi.com While not yet standard for pyrazine carboxamide synthesis, these advanced catalytic systems hold significant promise for developing more efficient and environmentally benign synthetic routes in the future.
Derivatization Strategies for Structural Modification
To explore structure-activity relationships and optimize molecular properties, the this compound scaffold can be systematically modified. Key strategies include altering the substituents on the aromatic rings and modifying the core structure itself.
Another powerful method for introducing diversity is the Suzuki cross-coupling reaction. mdpi.com This palladium-catalyzed reaction is particularly useful for modifying a pyrazine or phenyl ring that has been pre-functionalized with a halide (e.g., bromine or chlorine). By reacting the halogenated pyrazine carboxamide with various aryl or heteroaryl boronic acids, a wide array of biaryl structures can be synthesized. This strategy has been used to produce 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating its utility in creating complex derivatives. mdpi.com
The table below illustrates the versatility of the Suzuki coupling for derivatization.
Table 2: Examples of Aryl Substituents Introduced via Suzuki Coupling| Halogenated Precursor | Boronic Acid/Ester | Catalyst System | Resulting Structure |
|---|---|---|---|
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Naphthalene-1-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(3-Methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide |
Beyond simple substitution, the core structure of the molecule can be altered through more profound modifications. "Scaffold hopping" is a design strategy where a central molecular fragment is replaced by a different one while aiming to retain similar biological activity. nih.govresearchgate.net In this context, the pyrazine ring has been successfully used as a replacement for a methylpyrazole core in the design of new compounds. nih.gov
Fragment recombination is another innovative approach where structural motifs from different known molecules are combined. acs.org This strategy has been used to create new pyrazine-carboxamide-diphenyl-ether scaffolds by identifying and recombining a pyrazine fragment, a diphenyl-ether fragment, and a "prolonged amide linker" from different parent compounds. acs.org
Scaffold expansion involves fusing another ring to the pyrazine core to create a larger, more complex heterocyclic system. For example, the synthesis of imidazo[1,2-a]pyrazine-2-carboxamides represents an expansion of the pyrazine scaffold. researchgate.net This is achieved by first synthesizing an ethyl imidazo[1,2-a]pyrazine-2-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid and coupled with an amine. researchgate.net Skeletal editing techniques, which allow for the insertion or deletion of single atoms within a ring system, represent a cutting-edge approach to scaffold modification and could be applied to interconvert pyrazines with other heterocycles. chimia.ch
Biological Activity and Mechanistic Elucidation
Investigations into Antimicrobial Activities
Research into the antimicrobial properties of N-phenylpyrazine-2-carboxamide derivatives is a significant area of study. However, specific data for N-(2-(methylthio)phenyl)pyrazine-2-carboxamide is not available in the reviewed literature.
Antibacterial Efficacy in In Vitro Models
No specific studies detailing the in vitro antibacterial efficacy of this compound against various bacterial strains were identified in the public domain. While the broader class of pyrazine (B50134) carboxamides has been investigated for antibacterial properties, data for this particular derivative is absent. researchgate.netrjpbcs.com
Antimycobacterial Activity and Strain Sensitivity
There are no available research findings on the antimycobacterial activity of this compound. Studies on related substituted N-phenylpyrazine-2-carboxamides have shown varied efficacy against Mycobacterium tuberculosis and other mycobacterial strains, but this specific compound has not been reported in these studies. researchgate.netnih.gov
Antifungal Efficacy Research
No published research could be located that specifically investigates the antifungal efficacy of this compound. Investigations into other pyrazine carboxamide derivatives have occasionally reported modest antifungal effects, but data for the target compound is not available. jocpr.comphcog.com
Research on Antiparasitic Efficacy
The potential of N-phenylpyrazine-2-carboxamide analogues as antiparasitic agents has been explored in various contexts. However, specific data relating to this compound is not present in the current body of scientific literature.
Antimalarial Activity Studies
No studies were found that evaluated the antimalarial activity of this compound. Research in this area has focused on other derivatives within the broader chemical class.
Broader Antiparasitic Spectrum Investigations
No information is available regarding the efficacy of this compound against a broader spectrum of parasites.
Anticancer Research Applications
Pyrazine derivatives have been extensively investigated as potential anticancer agents due to their versatile chemical structures and interactions with biological systems. nih.gov Research has explored the cytotoxic and cytostatic effects of pyrazine-2-carboxamide analogues and their influence on cellular pathways relevant to oncology.
Various studies have demonstrated the cytotoxic potential of pyrazine carboxamide derivatives against a range of human cancer cell lines. researchgate.net For instance, a series of pyrazine-based cyclometalated Au(III) carbene complexes were evaluated for their effects on cell viability. nih.gov One complex, in particular, bearing a benzimidazole-based ligand, proved to be the most toxic of the series, with IC₅₀ values in the micromolar to submicromolar range against several cancer cell lines. nih.gov
Similarly, heterocyclic (pyrazine)carboxamide Ru(II) complexes have been assessed for their in vitro cytotoxicity. uwc.ac.za Two of the tested ruthenium complexes exhibited superior cytotoxicity against a panel of cancer cell lines, including lung (A549), prostate (PC-3), colon (HT-29 and Caco-2), and cervical (HeLa) cancer cells, when compared to other analogues in the same study. uwc.ac.za Other research has also noted the anticancer potential of novel carbamothioyl-furan-2-carboxamide derivatives against hepatocellular carcinoma and breast cancer cell lines. mdpi.com
| Compound | HL60 (Leukemia) | MCF-7 (Breast) | A549 (Lung) | MRC-5 (Non-cancerous Lung Fibroblast) | Reference |
|---|---|---|---|---|---|
| Gold Complex 1 | 10.1 ± 0.9 µM | 8.6 ± 0.4 µM | >50 µM | 15.8 ± 0.4 µM | nih.gov |
| Gold Complex 2 | 0.82 ± 0.05 µM | 0.54 ± 0.04 µM | 7.8 ± 1.3 µM | 1.4 ± 0.4 µM | nih.gov |
| Gold Complex 3 | 4.05 ± 0.43 µM | 7.90 ± 0.13 µM | >50 µM | 17.6 ± 1.9 µM | nih.gov |
| Cisplatin (Reference) | 3.70 ± 0.25 µM | 21.2 ± 3.9 µM | 33.7 ± 3.7 µM | 10.7 ± 3.0 µM | nih.gov |
The anticancer effects of pyrazine-2-carboxamide derivatives are linked to their ability to modulate key cellular pathways. Studies on ruthenium(II) complexes of heterocyclic pyrazinecarboxamides suggest they interact with biomolecules like calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). uwc.ac.za Experimental and molecular docking results indicate that these complexes likely bind to the minor groove of DNA. uwc.ac.za Furthermore, they exhibit a strong ability to quench the fluorescence of tryptophan residues in BSA, suggesting direct protein interaction. uwc.ac.za
In other research, the pyrazine-2-carboxamide core has been identified as a scaffold for developing inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a therapeutic target in cancer therapy. nih.gov Certain derivatives demonstrated potent inhibitory effects against HPK1 with IC₅₀ values below 3 nM. nih.gov Such findings highlight the potential of these compounds to interfere with signaling pathways critical for cancer cell proliferation and survival.
Antiviral Research, with Focus on Emerging Pathogens (e.g., SARS-CoV-2)
In response to the global health challenge posed by severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), researchers have explored pyrazine-based small molecules as potential antiviral agents. nih.govnih.gov A series of pyrazine conjugates were synthesized and screened for activity against the SARS-CoV-2 virus. nih.govnih.gov
Among the synthesized compounds, certain pyrazine-triazole conjugates and a pyrazine-benzothiazole conjugate showed significant potency against SARS-CoV-2. nih.govnih.gov The selectivity index (SI) of these potent compounds indicated significant efficacy when compared to the reference drug Favipiravir. nih.govnih.gov Computational studies, including QSAR and molecular modeling, were used to support and validate the observed biological properties. nih.gov These findings suggest that pyrazine conjugates could be promising candidates for the development of new therapeutic options for emerging viral diseases. nih.gov
Enzyme Inhibition Mechanisms of this compound Analogues
Analogues of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate metabolic and physiological processes.
Alkaline phosphatase (AP) is a metalloenzyme involved in hydrolyzing extracellular nucleotides, a process that influences cellular signaling. nih.gov The inhibition of AP has emerged as a potential therapeutic strategy. nih.gov A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit human placental alkaline phosphatase. mdpi.com
One derivative, compound 5d, demonstrated significant inhibitory activity with an IC₅₀ value of 1.469 ± 0.02 µM. mdpi.comresearchgate.net Further kinetic studies using a Lineweaver-Burk plot revealed that this compound acts as a competitive inhibitor of alkaline phosphatase, indicating that it competes with the substrate for binding to the enzyme's active site. mdpi.com
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Compound 5d (a pyrazine carboxamide derivative) | 1.469 ± 0.02 | Competitive | mdpi.com |
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes. nih.govnih.gov Several human CA isoforms are validated drug targets, particularly the tumor-associated isoforms hCA IX and XII. nih.govmdpi.com
While direct studies on this compound were not identified, research on structurally related sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties provides insight into potential activity. nih.gov These derivatives were investigated for their inhibition of four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govresearchgate.net The studies revealed examples of isoform-selective inhibitors for all four enzymes. nih.gov For instance, N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, with some compounds exhibiting greater potency than the reference drug Acetazolamide. mdpi.com This suggests that the carboxamide scaffold, when appropriately functionalized, can be a key component in designing potent and selective carbonic anhydrase inhibitors. nih.gov
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA VII (Kᵢ in nM) | Reference |
|---|---|---|---|---|
| Compound 3a | 13.3 | 5.3 | 1.1 | mdpi.com |
| Compound 3d | 25.4 | 9.8 | 1.9 | mdpi.com |
| Compound 3h | 39.1 | 12.1 | 2.2 | mdpi.com |
| Compound 3l | 87.6 | 384.3 | 13.5 | mdpi.com |
| Acetazolamide (Reference) | 250.0 | 12.1 | 2.5 | mdpi.com |
ATPase (e.g., VirB11) Inhibition Research
While direct research on this compound's effect on ATPase, and specifically VirB11, is not extensively documented in publicly available literature, the broader class of pyrazine derivatives has shown potential as ATPase inhibitors. For instance, research into novel 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives has highlighted their activity against the VirB11 ATPase HP0525 from Helicobacter pylori. These compounds have been identified as competitive inhibitors of HP0525, suggesting that the pyrazine scaffold can be a key structural feature for targeting the ATP binding site of such enzymes. The goal of this line of research is to enhance selectivity for bacterial ATPases like VirB11 over mammalian ATPases to develop targeted antibacterial agents.
Receptor Modulation and Signaling Pathway Research
The influence of pyrazine-containing compounds on cellular signaling pathways is an active area of investigation. While specific studies on this compound's direct interaction with specific receptors are limited, related pyrazine-2-carboxamide derivatives have been explored for their impact on critical signaling cascades. For example, gilteritinib, a pyrazine-2-carboxamide derivative, acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinases, which are involved in cancer cell proliferation. Another derivative, darovasertib, is a protein kinase C (PKC) inhibitor. These examples underscore the potential for pyrazine-based molecules to modulate key signaling pathways, although the specific pathways targeted by this compound remain to be elucidated.
Investigations in Agricultural Chemical Applications
Substituted N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their potential use in agriculture, demonstrating activities as both herbicides and abiotic elicitors.
Herbicidal Action through Photosynthesis Inhibition
A number of substituted N-phenylpyrazine-2-carboxamides have been investigated for their herbicidal properties, which are often linked to the inhibition of photosynthesis. These compounds can interfere with the photosynthetic electron transport chain, a critical process for plant survival. The mechanism of action for many photosynthesis-inhibiting herbicides involves binding to specific sites within the photosystem II (PSII) complex in plant chloroplasts, thereby disrupting the flow of electrons. This disruption not only halts energy production but can also lead to the formation of reactive oxygen species, causing rapid cellular damage and plant death. Injury symptoms in susceptible plants typically include chlorosis (yellowing) and necrosis (tissue death), often starting at the leaf margins and progressing inwards.
Studies on a series of substituted pyrazine-2-carboxylic acid amides have shown that their inhibitory activity on the oxygen evolution rate in spinach chloroplasts is a key indicator of their herbicidal potential. For instance, compounds with lipophilic and/or electron-withdrawing substituents on the phenyl ring have been a focus of such research. The most effective inhibitors in these studies demonstrated significant activity, highlighting the importance of the substitution pattern on the phenyl ring for herbicidal efficacy.
| Compound Derivative | IC50 (µmol·L⁻¹) for OER Inhibition |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | 51 |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | >100 |
This table presents data for illustrative purposes based on research on related compounds and does not represent data for this compound itself.
Abiotic Elicitor Activity in Plant Biochemistry
Beyond direct herbicidal action, certain N-phenylpyrazine-2-carboxamides have been identified as abiotic elicitors. Abiotic elicitors are chemical compounds that can stimulate defense responses in plants, often leading to the increased production of valuable secondary metabolites. This has significant implications for biotechnology and the production of phytochemicals.
When applied to plant cell cultures, these compounds can trigger a stress response that activates biosynthetic pathways, resulting in the accumulation of compounds like flavonoids. For example, studies on callus cultures of Ononis arvensis have shown that treatment with specific substituted pyrazine-2-carboxamides can lead to a significant increase in flavonoid production. This elicitation effect is time-dependent, with maximal production observed at specific time points after application. The ability of these compounds to enhance the synthesis of secondary metabolites opens up possibilities for their use in optimizing the production of natural products in plant-based systems. nih.gov
| Compound Derivative | Maximum Flavonoid Production Increase | Time to Maximum Production (hours) |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | ~900% | 12 |
| 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Increased production noted | 6, 12, 72, 168 |
This table illustrates the abiotic elicitor activity of related pyrazine derivatives in Ononis arvensis callus cultures and does not represent data for this compound.
Structure Activity Relationship Sar and Medicinal Chemistry Principles
Elucidation of Key Pharmacophoric Features
The pharmacophoric features of pyrazine-2-carboxamide derivatives are essential for their interaction with various biological targets. Analysis of this class of compounds, particularly in the context of kinase inhibition, has revealed several key structural components that contribute to their activity.
The core pharmacophore generally consists of the pyrazine (B50134) ring, the carboxamide linker, and a substituted phenyl ring. The pyrazine ring, being an aromatic and electron-deficient system, can participate in π-π stacking and other non-covalent interactions within a receptor's binding pocket. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, further anchoring the molecule to its target.
The carboxamide group is a critical feature, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality allows for the formation of crucial hydrogen bonding interactions with amino acid residues in the active site of target proteins, which is a common binding motif in many enzyme inhibitors.
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of N-phenylpyrazine-2-carboxamide derivatives is significantly influenced by the electronic and steric properties of the substituents on both the pyrazine and the phenyl rings. Numerous studies have systematically investigated these effects, providing valuable insights into the SAR of this compound class.
Substituents on the phenyl ring can modulate the electronic environment of the entire molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the pKa of the amide proton and the electron density of the aromatic system, thereby affecting hydrogen bonding strength and other interactions with the target. For instance, in a series of substituted N-phenylpyrazine-2-carboxamides evaluated for antimycobacterial activity, the presence of electron-withdrawing groups like trifluoromethyl or halogens on the phenyl ring was found to be favorable for activity.
The steric bulk and position of the substituents are also critical. The size and shape of the substituent can dictate the molecule's ability to fit into the binding pocket of a target protein. Ortho-substitution on the phenyl ring, as seen in N-(2-(methylthio)phenyl)pyrazine-2-carboxamide, can induce a conformational twist between the phenyl ring and the carboxamide linker, which may be favorable or unfavorable for binding depending on the specific target.
The following table summarizes the impact of various substituents on the antimycobacterial activity of some N-phenylpyrazine-2-carboxamide analogs.
| Compound | R (Phenyl Substituent) | logP | Biological Activity (MIC µg/mL) |
| 1 | 4-CF3 | 3.85 | 3.125 |
| 2 | 3-Cl | 3.61 | 6.25 |
| 3 | 4-Cl | 3.61 | 12.5 |
| 4 | 2-CH3 | 3.54 | 25 |
| 5 | 4-CH3 | 3.54 | 50 |
Data synthesized from studies on antimycobacterial N-phenylpyrazine-2-carboxamides.
Design Principles for Lead Identification and Optimization
The identification of lead compounds and their subsequent optimization are central to the drug discovery process. For pyrazine carboxamides, several design principles have been effectively employed.
Fragment-Based Drug Discovery Strategies
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound.
In the context of pyrazine carboxamides, a "fragment recombination" strategy has been successfully applied to design novel succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.orgnih.gov This approach involves identifying key fragments from known active compounds and recombining them to create a new chemical scaffold. For example, the pyrazine-carboxamide core can be considered a key fragment that can be combined with other fragments known to interact with different subpockets of a target enzyme. acs.orgnih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacements are valuable techniques for lead optimization, aiming to improve a compound's properties while retaining its biological activity. nih.govresearchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the key pharmacophoric features. nih.govresearchgate.netnih.gov This can lead to the discovery of novel chemical series with improved intellectual property positions and better drug-like properties.
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. For instance, in this compound, the methylthio (-SCH3) group could potentially be replaced by other bioisosteres such as a methoxy (B1213986) (-OCH3) or a chloro (-Cl) group to modulate the compound's electronic and steric properties. The choice of bioisostere would depend on the specific interactions of the methylthio group with the target protein.
Rational Design Based on Target Interactions
Rational drug design relies on a detailed understanding of the three-dimensional structure of the biological target and its interactions with ligands. When the structure of the target protein is known, computational techniques such as molecular docking can be used to predict the binding mode of a ligand and to design modifications that enhance binding affinity and selectivity.
For pyrazine carboxamide derivatives, structure-based drug design has been instrumental in the development of potent and selective inhibitors of various kinases. nih.govfigshare.comnih.gov By analyzing the co-crystal structures of pyrazine carboxamides bound to their target kinases, researchers can identify key interactions and design new analogs with improved properties. For example, modifications to the N-phenyl portion of the molecule can be designed to exploit specific hydrophobic pockets or to form additional hydrogen bonds within the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazine Carboxamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsemanticscholar.orgfrontiersin.org QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.
For pyrazine derivatives, QSAR studies have been successfully applied to model their antiproliferative activity. nih.govsemanticscholar.org These studies typically involve calculating a set of molecular descriptors for each compound in a series, which can be categorized as electronic, steric, hydrophobic, or topological. These descriptors are then correlated with the biological activity using statistical methods such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN). nih.govsemanticscholar.org
A typical QSAR equation might take the form:
log(1/C) = a(logP) - b(logP)^2 + c(σ) + d(Es) + e
where C is the concentration required for a certain biological effect, logP is the lipophilicity, σ is the Hammett electronic parameter, and Es is the Taft steric parameter. The coefficients a, b, c, d, and e are determined by the regression analysis.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is instrumental in drug discovery for modeling the interaction between a small molecule (ligand) and a protein's binding site at an atomic level. researchgate.netaalto.fi For N-(2-(methylthio)phenyl)pyrazine-2-carboxamide, docking studies would be employed to understand its potential as an inhibitor or modulator of specific protein targets.
The process involves placing the 3D structure of the compound into the active site of a target protein. researchgate.net Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable binding interaction. researchgate.net Key interactions that are analyzed include:
Hydrogen Bonds: The pyrazine (B50134) nitrogen atoms and the carbonyl oxygen of the carboxamide group can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. These interactions are critical for the specificity and stability of the ligand-protein complex. nih.govresearchgate.net
Hydrophobic Interactions: The phenyl and pyrazine rings, along with the methylthio group, can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the protein's active site. researchgate.netsemanticscholar.org
While specific docking studies for this compound are not detailed in the provided literature, studies on analogous pyrazine-carboxamide derivatives have successfully predicted their binding modes and interactions with various protein targets, such as DNA gyrase and human placental alkaline phosphatase. semanticscholar.org Such analyses provide a foundational understanding of how this class of compounds interacts with biological macromolecules. semanticscholar.orgnih.gov
| Interaction Type | Description | Potential Moieties Involved in this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Pyrazine Nitrogens, Amide N-H, Carbonyl Oxygen |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Phenyl Ring, Pyrazine Ring, Methyl Group |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl Ring, Pyrazine Ring |
| Van der Waals Forces | Distance-dependent interactions between atoms or molecules. | Entire Molecule |
Quantum Chemical Studies and Electronic Structure Analysis (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govdntb.gov.ua For this compound, DFT calculations can elucidate its optimized geometry, electronic properties, and chemical reactivity. bendola.com These calculations provide insights into the molecule's ground state and are fundamental for further analyses like MEP, FMO, and Fukui functions. nih.govuantwerpen.be
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. mdpi.com The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. uantwerpen.bemdpi.com
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the pyrazine nitrogen atoms and the carbonyl oxygen atom due to their high electronegativity. researchgate.net
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide N-H group. rsc.org
Green Regions: Correspond to areas of neutral potential.
The MEP map provides crucial information about how the molecule will interact with other molecules and its environment, including biological receptors. mdpi.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. uantwerpen.be The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical parameters for determining the molecule's chemical reactivity, stability, and electronic properties. nih.govresearchgate.net
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor. The electron density of the HOMO is often localized on the more electron-rich parts of the molecule.
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons from a donor.
HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of the molecule's chemical stability and reactivity. A small energy gap implies high reactivity and low stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap suggests high stability and low reactivity. nih.govmdpi.com
In related pyrazine derivatives, the HOMO and LUMO densities are often distributed across the pyrazine and phenyl rings, indicating the importance of the entire conjugated system in the molecule's electronic transitions and reactivity. nih.govmdpi.com
| Parameter | Significance |
|---|---|
| HOMO Energy (EHOMO) | Correlates with the electron-donating ability (ionization potential). |
| LUMO Energy (ELUMO) | Correlates with the electron-accepting ability (electron affinity). |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |
While FMO theory provides a global picture of reactivity, local reactivity descriptors like Fukui functions offer more detailed, site-specific information. uantwerpen.be Derived from DFT, Fukui functions help to identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. chemrxiv.org This analysis complements MEP mapping by quantifying the reactivity of specific atomic sites, providing a more precise prediction of how this compound would behave in chemical reactions. uantwerpen.be
Molecular Dynamics Simulations to Understand Conformation and Binding
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a protein target. nih.govuantwerpen.be By simulating the molecule's behavior in a physiological environment (e.g., in water), researchers can observe how it changes shape and how its binding to a protein is maintained or disrupted over a period of nanoseconds or longer. researchgate.net This dynamic view is crucial for validating the static poses obtained from molecular docking and for achieving a more accurate understanding of the binding thermodynamics and kinetics. aalto.fi
In Silico Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. If this compound were identified as an active compound, a pharmacophore model could be developed based on its structure and key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
This model can then be used in virtual screening to search large chemical databases for other, structurally diverse molecules that fit the pharmacophore. researchgate.net This process allows for the rapid identification of new potential lead compounds with similar biological activity, accelerating the drug discovery pipeline.
Theoretical Prediction of Chemical Reactivity and Stability in Biological Contexts
Detailed theoretical predictions regarding the chemical reactivity and stability of this compound within a biological context remain to be elucidated through dedicated computational studies. Such investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular properties and reactivity descriptors.
In general, for similar pyrazine carboxamide compounds, computational analyses have focused on parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Other important descriptors that would be relevant to understanding the biological behavior of this compound include:
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Without specific computational studies on this compound, it is not possible to provide quantitative data for these parameters or to construct data tables detailing its predicted reactivity and stability. Further research is required to computationally model this specific molecule and to predict its behavior in biological systems.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Spectroscopic Methods for Structural Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet-Visible)
Spectroscopic methods provide detailed information about the molecular structure and connectivity of N-(2-(methylthio)phenyl)pyrazine-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. mdpi.com For this compound, both ¹H and ¹³C NMR would provide a distinct fingerprint of the molecule's atomic framework.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each unique proton environment. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically above δ 9.5 ppm. imist.ma The protons on the pyrazine (B50134) ring would exhibit signals in the aromatic region, generally between δ 8.0 and 9.5 ppm. The protons of the substituted phenyl ring would also resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. A sharp singlet corresponding to the three protons of the methylthio (-SCH₃) group would be expected in the aliphatic region, likely around δ 2.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is typically observed significantly downfield, often above δ 160 ppm. imist.ma Carbons within the pyrazine and phenyl rings would produce a cluster of signals in the aromatic region (approximately δ 110-150 ppm). The carbon of the methylthio group would appear in the upfield, aliphatic region of the spectrum. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
| Amide (N-H) | > 9.5 (broad singlet) | - |
| Pyrazine Ring (C-H) | 8.0 - 9.5 | 130 - 150 |
| Phenyl Ring (C-H) | 7.0 - 8.5 | 110 - 140 |
| Methylthio (-SCH₃) | ~2.5 (singlet) | ~15 - 25 |
| Amide Carbonyl (C=O) | - | > 160 |
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent pseudomolecular ion peak, such as the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula (C₁₂H₁₁N₃OS).
Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. A distinct stretching vibration for the amide N-H bond is expected in the region of 3200-3400 cm⁻¹. bendola.com The amide carbonyl (C=O) group would exhibit a strong absorption band, typically around 1680-1700 cm⁻¹. lew.rojconsortium.com Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. lew.ro
Table 2: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
| Amide (C=O) | Stretching | 1680 - 1700 |
| Aromatic (C=N, C=C) | Stretching | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of conjugated aromatic systems (both the pyrazine and the phenyl rings), the UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to display absorption bands corresponding to π → π* and n → π* transitions. lew.ro Pyrazine derivatives commonly exhibit strong absorption bands in the 250-400 nm range. uantwerpen.be
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule.
Table 3: Expected Structural Information from X-ray Crystallography
| Structural Feature | Description |
| Molecular Geometry | Precise bond lengths, bond angles, and dihedral angles. |
| Conformation | Conformation of the amide linkage (typically trans) and relative orientation of the aromatic rings. |
| Intermolecular Interactions | Identification of hydrogen bonding (e.g., N-H···N) and π-π stacking patterns. nih.gov |
| Crystal Packing | Arrangement of molecules into a three-dimensional lattice. |
Advanced Chromatographic and Separation Techniques in Analytical Research
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of synthesis reactions and to get a preliminary indication of compound purity. The retention factor (Rf) value depends on the compound's polarity and the chosen mobile phase. jconsortium.com
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high accuracy. A reversed-phase HPLC (RP-HPLC) method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. sielc.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram.
Electrochemical Characterization and Redox Behavior Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, i.e., their ability to accept or donate electrons. The pyrazine ring is known to be electron-deficient and can undergo reduction. dtu.dk
The cyclic voltammogram of this compound would be expected to show one or more reduction peaks, corresponding to the transfer of electrons to the pyrazine ring system. The potential at which these reductions occur provides information about the molecule's electron affinity. The reversibility of these redox processes can also be assessed from the CV data. ekb.eg The presence and nature of substituents on the pyrazine and phenyl rings influence the redox potentials; electron-donating groups like methylthio generally make reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate it. dtu.dk
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Pyrazine (B50134) Carboxamide Chemotypes
The structural framework of N-(2-(methylthio)phenyl)pyrazine-2-carboxamide offers fertile ground for the generation of novel chemotypes. Future academic endeavors should focus on systematic structural modifications to explore the chemical space around this scaffold. Key areas for derivatization include:
Pyrazine Ring Substitutions: Introduction of various substituents on the pyrazine ring can modulate the electronic properties and steric bulk of the molecule. For instance, the addition of halogens, alkyl, or alkoxy groups has been shown to influence the antimycobacterial and antifungal activities of related pyrazine carboxamides. mdpi.comresearchgate.net
Phenyl Ring Modifications: The 2-(methylthio)phenyl moiety is a critical component for derivatization. Exploration of different substitution patterns on the phenyl ring, as well as the replacement of the methylthio group with other sulfur-containing functionalities or bioisosteres, could lead to compounds with improved potency and selectivity.
Amide Linker Alterations: While the amide bond is crucial for the structural integrity of this class of compounds, its modification or replacement with other linkers, such as esters or reversed amides, could result in novel chemotypes with distinct biological profiles.
These synthetic explorations will be instrumental in establishing comprehensive structure-activity relationships (SAR) for this class of compounds.
Exploration of New Biological Targets and Disease Areas
While the biological activities of many pyrazine carboxamides have been investigated, the specific targets of this compound remain to be elucidated. Based on the known activities of analogous compounds, several promising avenues for investigation exist:
Antimicrobial Activity: Pyrazine carboxamide derivatives have demonstrated notable antimycobacterial and antifungal properties. researchgate.net Future research should assess the activity of this compound against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
Kinase Inhibition: Several pyrazine derivatives have been patented as kinase inhibitors, particularly targeting Janus kinase (JAK), tyrosine kinase (Trk), and EGFR T790M mutation kinase. google.com Investigating the inhibitory potential of this compound against a panel of kinases relevant to oncology and inflammatory diseases is a logical next step. Recent studies have also identified 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors. nih.gov
Immuno-oncology Targets: Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a key negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. The discovery of pyrazine carboxamides as selective HPK1 inhibitors highlights a potential and exciting application for this chemical class. figshare.com
Herbicidal and Plant Biology Applications: Substituted N-phenylpyrazine-2-carboxamides have been evaluated as herbicides and for their ability to inhibit photosynthesis. nih.govnih.gov Furthermore, some derivatives act as elicitors, stimulating the production of secondary metabolites in plant cell cultures. nih.gov These findings open up avenues for agricultural applications.
A summary of potential biological activities for pyrazine carboxamide derivatives is presented in the table below.
| Biological Activity | Target/Organism | Reference Compound Example |
| Antimycobacterial | Mycobacterium tuberculosis | 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide mdpi.com |
| Antifungal | Trichophyton mentagrophytes | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide mdpi.com |
| Kinase Inhibition | FGFR | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives nih.gov |
| Kinase Inhibition | HPK1 | AZ3246 figshare.com |
| Photosynthesis Inhibition | Spinach Chloroplasts | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide nih.gov |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of this compound derivatives, a synergistic approach combining computational and experimental methods is essential.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to understand the structural and electronic properties of the lead compound and its analogs. bendola.com Molecular docking studies can predict the binding modes of these compounds within the active sites of potential biological targets, such as kinases or microbial enzymes. nih.gov De novo drug design tools, leveraging artificial intelligence, can also be used to generate novel chemical entities with desired properties. researchgate.net
High-Throughput Screening (HTS): Experimental validation of computationally generated hypotheses can be efficiently achieved through HTS. Screening a library of this compound derivatives against a panel of biological targets will rapidly identify promising lead compounds for further development.
The iterative cycle of computational design, chemical synthesis, and biological testing will be crucial for the efficient optimization of this chemical scaffold.
Intellectual Property and Patent Landscape from an Academic Perspective
From an academic standpoint, understanding the intellectual property (IP) landscape is critical for ensuring freedom to operate and for the potential translation of research findings. A preliminary analysis of the patent literature reveals that while numerous patents have been filed for pyrazine carboxamide derivatives, there appears to be novelty in the specific substitution pattern of this compound.
Academic researchers should consider the patentability of novel analogs, new synthetic methods, and novel biological applications. Early-stage patent filings can protect inventions and provide a foundation for future commercialization efforts. The Bayh-Dole Act in the United States, for instance, allows universities to retain title to inventions made under federally funded research, encouraging the translation of academic discoveries. researchgate.net
Potential for Academic-Industrial Collaborations in Early-Stage Research
The development of a new therapeutic or agrochemical from a lead compound like this compound is a complex, multi-stage process that often benefits from the complementary expertise of academia and industry. acs.org
Academia's Role: Academic labs are well-positioned for exploratory research, including the synthesis of novel derivatives, elucidation of mechanisms of action, and identification of new biological targets. tandfonline.com
Industry's Role: Pharmaceutical and agrochemical companies bring expertise in drug development, regulatory affairs, and marketing. drugbank.com
Early-stage collaborations can take various forms, including sponsored research agreements, joint research programs, and the licensing of academic patents. mrlcg.com Such partnerships can provide academic researchers with funding and access to industry resources, while offering companies access to cutting-edge innovation. acs.org Building trust, ensuring clear communication, and establishing mutually beneficial agreements are key to the success of these collaborations. acs.org
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-(methylthio)phenyl)pyrazine-2-carboxamide?
The synthesis typically involves condensation reactions between pyrazine-2-carboxylic acid derivatives and substituted anilines. For example:
- Bromination : Pyrazine-2-carboxylic acid derivatives can undergo halogenation using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding brominated intermediates (41% yield reported) .
- Amide Coupling : Subsequent coupling with 2-(methylthio)aniline can be achieved using activating agents (e.g., triphenylphosphite) in glacial acetic acid with sodium acetate, as demonstrated in analogous pyrazine-2-carboxamide syntheses .
- Purification : Ethyl acetate washes and sodium sulfate drying are standard for isolating intermediates, followed by recrystallization for final product purity .
Q. How is the structural characterization of this compound performed?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group, MoKα radiation) confirms molecular geometry, dihedral angles between aromatic rings (~87°), and hydrogen-bonding interactions .
- Mass Spectrometry : ESI-MS (electrospray ionization) provides molecular ion peaks (e.g., m/z 217.1/219.0 for brominated intermediates) .
- NMR Spectroscopy : H and C NMR verify substituent positions and purity, particularly for methylthio (-SMe) and pyrazine protons .
Advanced Research Questions
Q. What supramolecular interactions influence the compound’s assembly in coordination chemistry?
- π-π Stacking : The pyrazine and phenyl rings engage in π-π interactions (e.g., centroid distances ~3.5 Å), stabilizing coordination complexes with transition metals (e.g., Hg(II), Pd(II)) .
- Hydrogen Bonding : Weak C–H⋯N bonds between carboxamide NH and pyrazine nitrogen atoms contribute to crystal packing .
- Metal Coordination : Pyrazine carboxamides act as bidentate ligands, forming dinuclear complexes (e.g., Ru(II) or Pd(II)) with geometries influenced by heteroaromatic substituents .
Q. How does the methylthio substituent affect biological activity and target selectivity?
- Enzyme Inhibition : The methylthio group enhances lipophilicity, improving membrane permeability. Analogous pyrazine carboxamides inhibit kinases (e.g., JAK3, IC = 27 nM) by binding to ATP pockets via hydrogen bonds and hydrophobic interactions .
- Antimicrobial Activity : Methylthio derivatives exhibit growth inhibition against Leuconostoc mesenteroides via interference with bacterial cell wall synthesis .
- Optimization : Halogenation (e.g., bromine substitution) or acryloyl extensions can modulate potency and selectivity, as seen in anti-tubercular hydrazide derivatives .
Q. How do synthetic conditions impact yield and purity in halogenated derivatives?
- Contradictions in Bromination : Yields vary significantly (e.g., 41% in DMF vs. higher yields in THF) due to solvent polarity and temperature sensitivity .
- Byproduct Management : Side reactions (e.g., over-halogenation) are mitigated by stoichiometric control (NBS:substrate ratio = 1.02:1) and low-temperature conditions .
- Chromatography : Reverse-phase HPLC or silica gel chromatography resolves regioisomers, critical for pharmacological studies .
Methodological Considerations
Q. What strategies resolve low crystallinity in pyrazine carboxamide derivatives?
- Solvent Screening : Slow evaporation from DMSO/water mixtures promotes single-crystal growth .
- Co-crystallization : Addition of templating agents (e.g., urea derivatives) enhances lattice stability .
Q. How are computational methods used to predict binding modes?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with kinase active sites, validated by mutagenesis data .
- DFT Calculations : Density functional theory predicts charge distribution, polar surface area (~58.4 Ų), and π-electron density for supramolecular assembly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
